3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the benzene ring, and a nitrobenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline typically involves a multi-step process. One common method is the nitration of 3,4-dimethylaniline followed by a nucleophilic substitution reaction. The nitration step introduces the nitro group to the benzene ring, and the substitution reaction attaches the nitrobenzyl group to the nitrogen atom of the aniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted anilines depending on the electrophile used.
Scientific Research Applications
3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline depends on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-nitrobenzyl)aniline: Similar structure with a methoxy group instead of methyl groups.
4-Aminobenzyl alcohol: Contains an amino group and a benzyl alcohol group.
N-(4-nitrobenzyl)aniline: Lacks the methyl groups on the benzene ring.
Uniqueness
3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline is unique due to the presence of both methyl groups and a nitrobenzyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s interactions with other molecules and its overall properties .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-6-14(9-12(11)2)16-10-13-4-7-15(8-5-13)17(18)19/h3-9,16H,10H2,1-2H3 |
InChI Key |
SJUSWTVGSJPELZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.